molecular formula C12H12ClNO2 B1321971 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole CAS No. 475481-99-3

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole

Cat. No. B1321971
CAS RN: 475481-99-3
M. Wt: 237.68 g/mol
InChI Key: QMMLKPSOYQWNEP-UHFFFAOYSA-N
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Description

The compound "4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole" is a heterocyclic molecule that contains an oxazole ring, a structure characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of a chloromethyl group and a methoxyphenyl group suggests potential reactivity and the possibility for further chemical modifications .

Synthesis Analysis

The synthesis of related oxazole compounds often involves the reaction of α-diazoacetophenones with chloroacetonitrile, catalyzed by BF3, to yield chloromethyl oxazoles . Additionally, the synthesis of triazole derivatives, which share some structural similarities with oxazoles, can be achieved through the reaction of hydrazides with various reagents, as seen in the synthesis of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole . These methods highlight the potential synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For instance, the structure of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, was elucidated using X-ray diffraction and optimized using density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of "4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole".

Chemical Reactions Analysis

Oxazole compounds can undergo nucleophilic substitution reactions, as demonstrated by the reaction of 5-aryl-2-chloromethyloxazoles with amines to afford secondary, tertiary, and quaternary amines . Additionally, oxazoles can participate in cycloaddition reactions, such as the abnormal Diels-Alder reaction of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene . These reactions indicate the potential chemical reactivity of the chloromethyl and methoxyphenyl groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be influenced by their substituents. For example, the introduction of a methoxy group can affect the molecule's electronic properties and reactivity . Theoretical calculations, such as DFT, can predict the nonlinear optical properties and molecular electrostatic potentials, providing insights into the compound's behavior in different chemical environments . The chloromethyl group also suggests potential reactivity, particularly in substitution reactions that could modify the compound's physical and chemical properties .

Scientific Research Applications

Synthesis and Reactivity

  • Formation and Reaction of Oxazoles : The BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile produces 5-aryl-2-chloromethyloxazoles in high yields. This includes the formation of 2-(chloromethyl)-5-methoxy-4-(p-nitrophenyl)oxazole, demonstrating the utility of this compound in organic synthesis (Ibata & Isogami, 1989).
  • Synthesis of Extended Oxazoles : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used to prepare various oxazole derivatives. They are versatile scaffolds for synthetic elaboration, useful in the synthesis of Oxaprozin, a nonsteroidal anti-inflammatory drug (Patil & Luzzio, 2016).

Material Science and Chemistry

  • Photophysical Studies : Oxazole derivatives, including those related to 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, have been synthesized and studied for their photophysical properties. These studies are crucial for developing new materials with specific optical characteristics (Zhang et al., 2013).
  • Corrosion Inhibition : Oxazole derivatives demonstrate significant corrosion inhibition properties. They are explored for protecting metals like mild steel in corrosive environments, making them valuable in industrial applications (Rahmani et al., 2018).

Biological and Pharmaceutical Applications

  • Neurotrophic Factor Inducers : Some oxazole derivatives, closely related to 4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole, have been shown to increase brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. These findings are significant for developing treatments for neurological disorders (Maekawa et al., 2003).

Safety and Hazards

The compound is classified under GHS07 and GHS09 hazard pictograms, indicating that it may be harmful if swallowed and may cause skin irritation . It’s also classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 .

properties

IUPAC Name

4-(chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-8-10(7-13)14-12(16-8)9-5-3-4-6-11(9)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMLKPSOYQWNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2-methoxyphenyl)-5-methyl-1,3-oxazole

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